Methyl dichloroacetate

Overview

Description

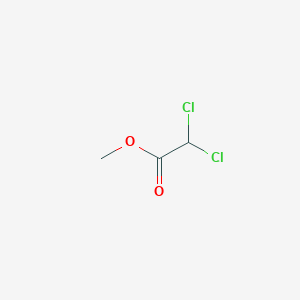

Methyl dichloroacetate is an organic compound with the molecular formula C₃H₄Cl₂O₂. It is a colorless liquid with a pungent odor and is known for its role as a reagent in organic synthesis. The compound is also referred to as dichloroacetic acid methyl ester and is used in various chemical reactions due to its reactivity.

Mechanism of Action

Target of Action

Methyl dichloroacetate (MDCA) primarily targets the enzyme pyruvate dehydrogenase kinase . This enzyme plays a crucial role in the regulation of metabolic pathways, particularly in the conversion of pyruvate to acetyl coenzyme A (acetyl-CoA), a key step in the citric acid cycle .

Mode of Action

MDCA interacts with its target enzyme by inhibiting its activity . This inhibition leads to an increase in the activity of the pyruvate dehydrogenase complex, thereby promoting the conversion of pyruvate to acetyl-CoA .

Biochemical Pathways

The primary biochemical pathway affected by MDCA is the glycolytic pathway . By inhibiting pyruvate dehydrogenase kinase, MDCA shifts the cell’s metabolism away from glycolysis and towards glucose oxidation . This shift affects downstream processes, including the citric acid cycle and the electron transport chain, ultimately leading to increased production of ATP, the cell’s main source of energy .

Pharmacokinetics

It is known that mdca can cause a reversible peripheral neuropathy, which may be related to thiamine deficiency .

Result of Action

The molecular and cellular effects of MDCA’s action include a decrease in lactic acid production and an increase in ATP production . These changes can have various effects on the cell, depending on the cell type and the specific metabolic pathways involved .

Action Environment

Environmental factors can influence the action, efficacy, and stability of MDCA. For example, the rate coefficient of the gas-phase reaction of MDCA with Cl atoms was obtained at 298 K and atmospheric pressure . The reaction of MDCA with Cl atoms occurs via H-atom abstraction at the alkyl groups . The atmospheric implications of the reactions were assessed by the estimation of the tropospheric lifetime of τCl = 3 years . In addition, an acidification potential of 0.45 was estimated, suggesting a possible impact of the emission of MDCA on the rainfall acidification .

Biochemical Analysis

Biochemical Properties

Methyl dichloroacetate undergoes base-catalyzed condensation with aliphatic α-haloaldehydes . It also participates in nucleophilic substitution reactions with nitro (pentafluorosulfanyl)benzenes . These reactions indicate that this compound can interact with various enzymes, proteins, and other biomolecules, altering their functions and participating in complex biochemical pathways.

Cellular Effects

This compound has been found to influence cellular functions in various ways. For instance, it has been associated with changes in gene expression and DNA methylation linked to carcinogenic effects . It also appears to influence metabolic pathways, shifting cancer cells’ metabolism away from the Warburg effect towards oxidative phosphorylation, leading to increased ROS production and subsequent cell death .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It acts as a difunctional initiator during atom transfer radical polymerization of methyl or n-butyl acrylate . This indicates that this compound can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, transcriptomic changes were most robust with concurrent or adjacent timepoints after exposure was withdrawn . This suggests that this compound may have long-term effects on cellular function, potentially influencing the stability and degradation of other compounds in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For example, dichloroacetate has been shown to prevent restenosis in preclinical animal models of vessel injury

Metabolic Pathways

This compound is involved in several metabolic pathways. It has been associated with the diastereoselective synthesis of bicyclic chlorocyclopropane . This suggests that this compound interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl dichloroacetate can be synthesized through the esterification of dichloroacetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods: In an industrial setting, this compound is produced by reacting dichloroacetic acid with methanol in the presence of a solid acid catalyst. This method is efficient and yields a high purity product .

Chemical Reactions Analysis

Types of Reactions: Methyl dichloroacetate undergoes various chemical reactions, including:

Nucleophilic Substitution: It reacts with nucleophiles such as nitro (pentafluorosulfanyl)benzenes.

Cycloaddition: It participates in azide-alkyl halide cycloaddition reactions.

Radical Addition: It is involved in atom transfer radical addition reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Typically involves nitro (pentafluorosulfanyl)benzenes under mild conditions.

Cycloaddition: Requires azides and alkyl halides under specific conditions.

Radical Addition: Utilizes radical initiators and specific catalysts.

Major Products:

Nucleophilic Substitution: Produces substituted benzenes.

Cycloaddition: Forms cycloaddition products.

Radical Addition: Yields addition products such as neodysidenin .

Scientific Research Applications

Methyl dichloroacetate is used in various scientific research applications, including:

Chemistry: It is employed in the synthesis of bicyclic chlorocyclopropane and as a difunctional initiator during atom transfer radical polymerization of methyl or n-butyl acrylate.

Biology: It is used in the chemical modification of STn antigen for the enhancement of synthetic carbohydrate vaccines.

Industry: It is used as a reagent in the olefination of aldehydes and other organic synthesis reactions

Comparison with Similar Compounds

Methyl dichloroacetate can be compared with other similar compounds such as:

Ethyl dichloroacetate: Similar in structure but with an ethyl group instead of a methyl group.

Methyl chloroacetate: Contains only one chlorine atom compared to two in this compound.

Dichloroacetic acid: The parent acid of this compound, lacking the ester group.

Uniqueness: this compound is unique due to its specific reactivity and applications in various chemical reactions and industrial processes. Its ability to participate in nucleophilic substitution, cycloaddition, and radical addition reactions makes it a versatile reagent in organic synthesis .

Biological Activity

Methyl dichloroacetate (MDCA) is a chloroester derivative of dichloroacetic acid, which has garnered attention due to its potential biological activities, particularly in the fields of cancer research and metabolic modulation. This article reviews the biological activity of MDCA, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

This compound is characterized by its ability to inhibit pyruvate dehydrogenase kinase (PDK), which plays a crucial role in cellular metabolism. By inhibiting PDK, MDCA promotes the conversion of pyruvate to acetyl-CoA, thereby enhancing aerobic glycolysis and reducing lactate production. This mechanism is particularly beneficial in cancer therapy, where the Warburg effect leads to increased lactate production in tumor cells.

Table 1: Mechanisms of Action of this compound

Pharmacological Applications

MDCA has been explored for various therapeutic applications, particularly in oncology and metabolic disorders. Its role as a metabolic modulator has led to investigations into its use for treating conditions such as lactic acidosis and certain cancers.

Cancer Treatment

MDCA has demonstrated antitumor activity across several cancer types. Notably, it has been shown to enhance the efficacy of chemotherapy agents and target specific mutations in cancer cells.

Case Study: Melanoma Treatment

- Study Design : A mouse model was used to evaluate the effects of MDCA on melanoma cells with BRAF V600E mutations.

- Findings : MDCA reduced glycolytic activity and intracellular ATP levels, leading to inhibited cell growth. When combined with BRAF inhibitors, it further enhanced these effects, suggesting a synergistic relationship that could improve treatment outcomes for resistant melanoma cases .

Toxicity and Side Effects

Despite its promising therapeutic potential, MDCA is not without risks. The most notable adverse effect observed in clinical settings is peripheral neuropathy, which can occur with high doses but is generally reversible upon dose adjustment. Long-term studies have shown that MDCA can alter its own metabolism over time, leading to accumulation and potential toxicity .

Table 2: Reported Adverse Effects of this compound

Properties

IUPAC Name |

methyl 2,2-dichloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Cl2O2/c1-7-3(6)2(4)5/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKMLRUAPIDAGIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Cl2O2 | |

| Record name | METHYL DICHLOROACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1101 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059433 | |

| Record name | 1,1-Dichloro-2-methoxy-2-oxoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl dichloroacetate appears as a colorless liquid with an ethereal odor. Combustible. Flash point 176 °F. Corrosive to metals and tissue. Used to make other chemicals., Colorless liquid with an ethereal odor; [CAMEO] | |

| Record name | METHYL DICHLOROACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1101 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl dichloroacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15499 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

289 °F at 760 mmHg (USCG, 1999) | |

| Record name | METHYL DICHLOROACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1101 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

176 °F (USCG, 1999) | |

| Record name | METHYL DICHLOROACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1101 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.3774 at 68 °F (USCG, 1999) - Denser than water; will sink | |

| Record name | METHYL DICHLOROACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1101 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

4.5 [mmHg] | |

| Record name | Methyl dichloroacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15499 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

116-54-1 | |

| Record name | METHYL DICHLOROACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1101 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl dichloroacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl dichloroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL DICHLOROACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2882 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2,2-dichloro-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1-Dichloro-2-methoxy-2-oxoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl dichloroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.770 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL DICHLOROACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HG7W497BZU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

-62 °F (USCG, 1999) | |

| Record name | METHYL DICHLOROACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1101 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Methyl dichloroacetate?

A1: The molecular formula of this compound is C3H4Cl2O2, and its molecular weight is 156.98 g/mol. []

Q2: How is this compound synthesized?

A2: Several synthetic routes exist for this compound:

- Hydrodechlorination: this compound can be produced by selectively hydrodechlorinating mixed esters derived from chloroacetic acid using a palladium catalyst. This method allows for high conversion rates and selectivity. []

- Reaction of this compound with sodium hydroxide: This method involves reacting this compound with an excess of sodium hydroxide in methanol, followed by neutralization and hydrolysis. Optimal conditions for this reaction include a specific molar ratio of reactants, temperature, and reaction time to achieve a high yield of glyoxylic acid. []

- Microwave irradiation: Using microwave irradiation in the synthesis significantly reduces the reaction time compared to conventional heating while achieving similar yields of glyoxylic acid. []

Q3: What are some applications of this compound in organic synthesis?

A3: this compound serves as a versatile building block in organic synthesis:

- Synthesis of Glyoxylic acid: It is a key starting material for synthesizing glyoxylic acid, a valuable compound with various industrial applications. [, ]

- Preparation of Allantoin: this compound can be used in a multistep synthesis to produce allantoin, an important compound found in various skincare and pharmaceutical products. []

- Darzens condensation: It reacts with aldehydes under Darzens condensation conditions to yield α-aryl-α-chloro-α-hydroxyalkanoates. []

- Formation of Functionalized Polytriazoles: It participates in one-pot sequential reactions involving azide-alkyne [3+2] cycloaddition and atom transfer radical addition (ATRA), leading to the synthesis of functionalized triazoles. [, ]

Q4: Can this compound participate in cycloaddition reactions?

A4: Yes, this compound undergoes Michael-initiated ring-closing reactions with alkenes containing electron-withdrawing groups, leading to cycloaddition products. []

Q5: What is the conformational preference of this compound in the gas phase?

A5: Gas-phase electron diffraction data and ab initio calculations reveal that this compound exists as two conformers in the gas phase: a syn conformer (53%) and a gauche conformer (47%). []

Q6: Is this compound compatible with polymerization reactions?

A6: Yes, this compound acts as a bifunctional initiator in the polymerization of styrene and methyl methacrylate, enabling the synthesis of telechelic polymers. [, ]

Q7: Can this compound be used in microencapsulation techniques?

A7: Yes, this compound's excellent solvency for poly(lactic-co-glycolic acid) (PLGA) and its ability to undergo ammonolysis make it suitable for preparing PLGA microspheres loaded with drugs like risperidone. []

Q8: How does this compound interact with cytochrome P450 enzymes?

A8: this compound acts as a mechanism-based inactivator of cytochrome P450 enzymes, particularly the major phenobarbital-inducible isozyme in rat liver (PB-B). This inactivation leads to a time- and NADPH-dependent decrease in enzyme activity, often accompanied by heme loss. []

Q9: Are there any potential applications for dichloroacetamides in medicinal chemistry?

A9: Research suggests that dichloroacetic acid derivatives, including dichloroacetamides, might possess antitumor properties. Studies have shown their potential as metabolic cytoprotectors and apoptosis inducers. The synthesis and evaluation of novel dichloroacetamide derivatives are ongoing to discover new antitumor agents. []

Q10: What is the role of this compound in synthesizing Florfenicol?

A10: this compound serves as a crucial reagent in the final step of Florfenicol synthesis. It reacts with the hydrolyzed intermediate, introducing the dichloroacetyl group to the final Florfenicol molecule. [, ]

Q11: What is known about the safety profile of this compound?

A11: this compound exhibits toxicity and can act as a mechanism-based inactivator of cytochrome P450 enzymes. Its use in pharmaceutical applications requires careful consideration and further research to ensure safety. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.